Product packaging for Ethylene glycol dinitrate(Cat. No.:CAS No. 628-96-6)

Ethylene glycol dinitrate

Cat. No.: B1195984
CAS No.: 628-96-6
M. Wt: 152.06 g/mol
InChI Key: UQXKXGWGFRWILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylene glycol dinitrate (EGDN), also known as nitroglycol, is a colorless to yellow, oily liquid with the molecular formula C₂H₄N₂O₆ and a molar mass of 152.06 g/mol . It is a powerful explosive nitrate ester, historically used in dynamite alongside nitroglycerin to lower the freezing point of formulations, making them suitable for use in colder environments . In research, EGDN is valuable for studying the properties and decomposition kinetics of high-energy materials. It is characterized by its high vapor pressure and neutral oxygen balance, which allows for its complete conversion to stable gases upon decomposition, resulting in a large power index . Recent analytical chemistry research focuses on developing sensitive methods, such as Microextraction by Packed Sorbent followed by Gas Chromatography (MEPS-GC), for the detection of EGDN at trace levels in environmental and forensic water samples, which is crucial for post-blast residue analysis . Beyond its explosive properties, EGDN is a potent vasodilator and is used in pharmacological and toxicological research to investigate cardiovascular effects . Its metabolic pathway in vivo involves breakdown into inorganic nitrite and ethylene glycol mononitrate (EGMN), both of which contribute to a sustained fall in blood pressure . Occupational exposure studies indicate that initial exposure can cause headaches, dizziness, and decreases in blood pressure, with tolerance developing after several days . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Strict safety protocols must be observed, as EGDN is a sensitive explosive and can be absorbed through the skin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2O6<br>NO2-OCH2CH2O-NO2<br>C2H4N2O6 B1195984 Ethylene glycol dinitrate CAS No. 628-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrooxyethyl nitrate
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InChI

InChI=1S/C2H4N2O6/c5-3(6)9-1-2-10-4(7)8/h1-2H2
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InChI Key

UQXKXGWGFRWILX-UHFFFAOYSA-N
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Canonical SMILES

C(CO[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

O2NOCH2CH2ONO2, Array, C2H4N2O6
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DSSTOX Substance ID

DTXSID6027264
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Molecular Weight

152.06 g/mol
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Physical Description

Ethylene glycol dinitrate is a colorless to yellow, oily odorless liquid with a sweetish taste. Mp: -22 °C; bp: explodes at 114 °C. Density: 1.49 g cm-3. Soluble in water (23.3 g/L H2O) at 25 °C). Very soluble in ethanol and in ether. Used as an explosive ingredient in dynamite along with nitroglycerine. Toxic; can penetrate the skin., Liquid, Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]; [NIOSH], COLOURLESS-TO-YELLOWISH OILY LIQUID., Colorless to yellow, oily, odorless liquid., Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]
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Boiling Point

387 °F at 760 mmHg (NIOSH, 2023), 198.5 °C, 114 °C (explodes), 387 °F
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Flash Point

419 °F (NIOSH, 2023), 215 °C (closed cup), 419 °F (closed cup), 419 °F
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Solubility

Insoluble (NIOSH, 2023), Very soluble in ether, ethanol, Soluble in carbon tetrachloride, benzene, toluene, acetone; limited solublity in common alcohols, In water, 0.52%, Soluble in dilute alkali, In water, 6,800 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.5, Insoluble
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Density

1.49 (NIOSH, 2023) - Denser than water; will sink, 1.4918 g/cu cm at 20 °C, Relative density (water = 1): 1.49, 1.49
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Vapor Density

5.25 (Air = 1), Relative vapor density (air = 1): 5.2
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Vapor Pressure

0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure rises rapidly with temperature. VP= 0.0044 mm Hg at 0 °C, 1.3 mm Hg at 60 °C, 22.0 mm Hg at 100 °C., 0.072 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 7, 0.05 mmHg
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Color/Form

Colorless to yellow, oily ... liquid [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%)].

CAS No.

628-96-6
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Melting Point

-8 °F (NIOSH, 2023), -22.3 °C, In the presence of more than slight traces of free acid, ethylene glycol dinitrate is unstable with a melting point of -21 °C., -22 °C, -8 °F
Record name ETHYLENE GLYCOL DINITRATE
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Record name Ethylene glycol dinitrate
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Record name ETHYLENE GLYCOL DINITRATE
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Record name ETHYLENE GLYCOL DINITRATE
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Record name Ethylene glycol dinitrate
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Advanced Synthetic Methodologies and Reaction Mechanisms

Mechanistic Pathways of Ethylene (B1197577) Glycol Dinitrate Synthesis

Ethylene glycol dinitrate (EGDN) is produced by the nitration of ethylene glycol. wikipedia.org The most common method involves the use of a mixed acid, typically a combination of nitric acid and sulfuric acid. The reaction is an esterification process where the hydroxyl groups (-OH) of ethylene glycol are replaced by nitrate (B79036) groups (-ONO₂).

The fundamental reaction is: C₂H₄(OH)₂ + 2 HNO₃ → C₂H₄(ONO₂)₂ + 2 H₂O icm.edu.pl

Sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the key electrophile in the reaction. The process is highly exothermic, and careful temperature control is critical to prevent runaway reactions and decomposition of the product.

The decomposition of nitrate esters like EGDN is an exothermic process that is typically initiated by the cleavage of the O–NO₂ bond. The thermal stability and decomposition kinetics can be investigated using techniques such as Differential Scanning Calorimetry (DSC). icm.edu.pl This analysis allows for the assessment of the heat of decomposition and the activation energy, which is the minimum energy required to initiate the decomposition. researchgate.net

Table 1: Thermodynamic Properties of this compound

Property Value Units
Enthalpy of Formation (liquid, ΔfH°) -233 kJ/mol
Enthalpy of Combustion (liquid, ΔcH°) -1123.3 kJ/mol

Data sourced from NIST Chemistry WebBook. nist.gov

Table 2: Activation Energy of EGDN Decomposition from Various Precursors

Precursor of EGDN Ozawa Method Ea (kJ/mol) Kissinger Method Ea (kJ/mol)
Laboratory Grade Ethylene Glycol 154 150
Distilled Commercial Coolant 152 148
Untreated Commercial Coolant 148 144

Data derived from a study on EGDN synthesis from commercial precursors. researchgate.net

The yield and purity of EGDN are highly dependent on the nitrating agents used and the precise control of reaction conditions.

Nitrating Agents: The standard nitrating agent is a sulfonitric mixture (mixed nitric and sulfuric acid). prepchem.com The ratio of sulfuric to nitric acid is a critical parameter. Sulfuric acid protonates nitric acid, which then leads to the formation of the reactive nitronium ion (NO₂⁺). An alternative route involves the reaction of ethylene oxide with dinitrogen pentoxide in a solvent like dichloromethane (B109758), which has been reported to achieve a yield of 96%. wikipedia.orgsciencemadness.org

Reaction Conditions:

Temperature: Temperature control is arguably the most critical parameter. The nitration of ethylene glycol is a highly exothermic reaction, and temperatures are typically kept low, often between 10-12°C, to prevent decomposition and side reactions. prepchem.com Maintaining a lower temperature can improve yield. wikipedia.org

Stoichiometric Ratios: The ratio of the nitrating acid to ethylene glycol must be carefully controlled to ensure complete dinitration and to manage the reaction's exothermicity.

Purity of Reactants: The presence of water in the reaction mixture can reduce the yield by diluting the acid and promoting side reactions. Anhydrous glycol is often specified for higher yields. prepchem.com

A study by Rinkenbach involved gradually adding 20g of purified ethylene glycol to a mixture of 70g nitric acid and 130g sulfuric acid while maintaining the temperature at 23°C, which resulted in a low yield that could be improved with lower temperatures. wikipedia.org Another preparation describes adding 100 g of anhydrous glycol to 625 g of a mixed acid (40% nitric acid, 60% sulfuric acid) at 10-12° C, producing a yield of 222 g. prepchem.com Research using commercial precursors reported yields between 60% and 64%. icm.edu.pl

Exploration of Alternative Precursors and Feedstocks

Research has demonstrated the feasibility of synthesizing EGDN using readily available commercial products as precursors. researchgate.netrma.ac.be Automotive coolant fluids, which are often composed of more than 30% ethylene glycol, represent a primary accessible source. icm.edu.pl

Studies have successfully synthesized and characterized EGDN from three different ethylene glycol sources:

Laboratory-grade ethylene glycol (pure). icm.edu.plresearchgate.net

Untreated commercial coolant fluid. icm.edu.plresearchgate.net

Ethylene glycol extracted via distillation from commercial coolant fluid. icm.edu.plresearchgate.net

The synthesis from these varied sources indicates that EGDN can be produced from widely available materials, not just pure, laboratory-grade chemicals. researchgate.net

The purity of the ethylene glycol precursor has a discernible impact on the characteristics of the final EGDN product. icm.edu.pl When comparing EGDN synthesized from laboratory-grade glycol, distilled commercial glycol, and untreated commercial coolant, analyses revealed differences in product purity and thermal properties. researchgate.net

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) analysis showed that EGDN was successfully produced from all three precursors, with the retention time for the EGDN molecule being nearly identical across all samples (8.44 to 8.46 minutes). icm.edu.pl Mass spectra for all samples showed the characteristic fragmentations for EGDN, confirming its synthesis. icm.edu.pl However, infrared spectroscopy (IR) of the EGDN produced from untreated commercial coolant showed a less intense spectrum, which could be attributed to the presence of impurities from the original coolant, such as anticorrosion agents. icm.edu.plresearchgate.net

Product Characteristics: While the heat of decomposition was found to be similar for all EGDN samples regardless of the precursor, the activation energy showed slight variations. researchgate.net As detailed in Table 2, EGDN derived from untreated commercial coolant exhibited a lower activation energy, suggesting it is slightly less stable than EGDN made from purer sources. researchgate.net Despite these differences, the fundamental explosive properties were largely comparable. rma.ac.be

Green Chemistry Approaches in this compound Synthesis Research

In line with the principles of green chemistry, which advocate for safer, more efficient, and environmentally benign chemical processes, research is exploring alternative pathways for synthesis that move away from traditional, hazardous methods. nih.gov

One significant area of research is the biosynthesis of ethylene glycol itself, which serves as the primary precursor for EGDN. A novel multienzyme cascade system has been designed to convert methanol (B129727) into ethylene glycol. mdpi.com This biological pathway utilizes methanol dehydrogenase, glycolaldehyde (B1209225) synthase, and lactaldehyde-propylene glycol oxidoreductase to produce ethylene glycol from a C1 feedstock like methanol. mdpi.com This approach avoids the use of petroleum-based feedstocks and operates under mild, biological conditions, aligning with green chemistry principles such as the use of renewable feedstocks and energy efficiency. nih.govmdpi.com

Development of Environmentally Benign Synthetic Routes

The classic method for synthesizing EGDN involves the nitration of ethylene glycol with a mixture of concentrated nitric and sulfuric acids. youtube.com This process, while effective, generates significant quantities of acidic wastewater, posing environmental and handling challenges. Consequently, research has been directed towards developing "greener" synthetic pathways.

An important alternative route involves the reaction of ethylene oxide with dinitrogen pentoxide. sciencemadness.orgwikipedia.org This method circumvents the need for strong mixed acids like sulfuric acid, thereby reducing the production of corrosive and hazardous waste streams. smolecule.com The reaction, often conducted in a solvent like dichloromethane at controlled temperatures (10-15 °C), can achieve high yields, with some reports indicating up to 96%. sciencemadness.org This approach not only offers a more environmentally friendly process but also tends to produce EGDN with fewer impurities. smolecule.com However, challenges related to the instability of dinitrogen pentoxide and the scalability of the process have limited its widespread industrial adoption. smolecule.com

Another key aspect of environmentally benign chemistry is considering the entire lifecycle of the compound, including its disposal and environmental fate. In this context, significant research has been conducted on the biodegradation of EGDN. Studies have successfully isolated bacteria, such as Bacillus subtilis GN, from contaminated soil and water that are capable of degrading EGDN under aerobic conditions. researchgate.netnih.gov These microorganisms break down the explosive compound, with studies showing that Bacillus subtilis GN can completely degrade 6.6 mM of EGDN within 72 hours. nih.gov This research has led to the concept of "biodegradable explosives," where bacterial spores are incorporated into the explosive formulation. researchgate.netnih.gov This innovative approach does not significantly alter the explosive's performance but facilitates the rapid degradation of explosive residues after detonation when exposed to moisture and air. nih.gov

Comparison of EGDN Synthetic Routes
Synthetic RouteKey ReagentsPrimary AdvantageReported YieldKey Limitation
Traditional Mixed Acid NitrationEthylene Glycol, Nitric Acid, Sulfuric AcidEstablished, effective method~90% wikipedia.orgGenerates large volumes of acidic waste
Ethylene Oxide RouteEthylene Oxide, Dinitrogen PentoxideAvoids use of strong sulfuric acid; fewer impurities smolecule.comUp to 96% sciencemadness.orgScalability challenges and reagent instability smolecule.com

Catalyst Development for Enhanced Reaction Efficiency

Improving reaction efficiency through catalysis is a central goal in modern chemical synthesis. In the context of EGDN, catalyst development has focused on both the traditional nitration pathway and alternative routes.

In the conventional mixed-acid synthesis, sulfuric acid itself acts as a catalyst. It facilitates the formation of the highly reactive nitronium ion (NO₂⁺) from nitric acid, which is the key electrophile that nitrates the hydroxyl groups of ethylene glycol. researchgate.net Understanding this fundamental mechanism is crucial for developing more advanced catalytic systems. Research using techniques like Fourier-transform infrared spectroscopy (FTIR) has allowed for the in-situ monitoring of the nitration process and the identification of the nitronium ion as the primary nitrating agent. researchgate.net

For alternative synthetic routes, catalysts play a different but equally important role. In the synthesis of EGDN from ethylene oxide and dinitrogen pentoxide, ozone has been used as a catalyst. sciencemadness.org While the precise mechanism is complex, the presence of ozone facilitates the reaction, allowing it to proceed efficiently under mild conditions.

Furthermore, research into solid acid catalysts offers a promising avenue for replacing liquid superacids like sulfuric acid, which would simplify product separation and catalyst recycling, aligning with the principles of green chemistry. Studies have investigated materials such as amorphous silica-alumina catalysts, prepared via sol-gel methods, for nitration reactions. researchgate.net While not yet standard for EGDN production, these solid catalysts represent an active area of research aimed at creating more efficient, reusable, and environmentally sound catalytic systems for the synthesis of nitrate esters.

Catalysts in EGDN Synthesis
Synthetic RouteCatalystFunctionSignificance
Mixed Acid NitrationSulfuric Acid (H₂SO₄)Promotes formation of the nitronium ion (NO₂⁺) researchgate.netEssential for the traditional and most common synthesis method.
Ethylene Oxide RouteOzone (O₃)Facilitates the reaction between ethylene oxide and dinitrogen pentoxide. sciencemadness.orgEnables an alternative, acid-free synthetic pathway.
Future/ExperimentalAmorphous Silica-AluminaPotential solid acid catalyst to replace liquid acids. researchgate.netRepresents a greener approach with potential for catalyst recycling.

Molecular Structure, Conformation, and Theoretical Energetic Studies

Quantum Chemical Characterization of Ethylene (B1197577) Glycol Dinitrate

Conformational Analysis and Stability

The flexibility of the ethylene glycol backbone in EGDN allows for the existence of multiple conformers, which are distinct spatial arrangements of the molecule's atoms. Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-31G(2df,p) level have been instrumental in identifying these stable conformers. nih.govacs.org

A comprehensive conformational search has identified seven stable conformers for neutral EGDN (designated A–G) and four stable conformers for the EGDN cation (designated I+–IV+). nih.gov The relative stability of these conformers is governed by a complex balance of steric and electronic effects. In the gas phase, the gauche conformation is notably stabilized by the presence of intramolecular hydrogen bonds. In the liquid phase, however, an equilibrium is established between the gauche and anti conformers. Understanding the stability of these conformers and the energy barriers between them is critical for elucidating the initial steps of the molecule's decomposition.

Molecular SpeciesNumber of Identified ConformersComputational Method
Neutral EGDN7 (A–G)DFT B3LYP/6-31G(2df,p)
EGDN Cation (EGDN⁺)4 (I⁺–IV⁺)DFT B3LYP/6-31G(2df,p)

Electronic Structure and Bonding Properties

The electronic structure of EGDN is fundamental to its energetic nature. The molecule consists of a central ethylene backbone with two nitrate (B79036) ester (-ONO₂) groups attached. The presence of these nitro groups provides the molecule with a high density and a favorable oxygen balance.

Theoretical calculations, including analysis of Mulliken populations and bond lengths, indicate that the O-N bond is particularly susceptible to fission. In the anionic form of EGDN, charge accumulation can facilitate the cleavage of this ester O-N bond, leading to the elimination of a nitro group (NO₂). Femtosecond time-resolved mass spectrometry (FTRMS) combined with ab initio calculations has provided deep insights into the dissociation dynamics of the EGDN cation, which is a key aspect of its decomposition mechanism.

Vibrational Spectra Predictions and Correlations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, serves as a molecular fingerprint, providing detailed information about structure and bonding. Theoretical calculations are essential for accurately assigning the observed vibrational bands to specific molecular motions.

For EGDN, theoretical vibrational frequencies calculated at the B3LYP level of theory show a strong correlation with experimental spectra. This synergy allows for the confident assignment of vibrational modes. The complete nitration of the ethylene glycol precursor is confirmed by the disappearance of the broad hydroxyl (O-H) band that is prominent in the precursor's spectrum.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference
NO₂ Group Vibrations1635 researchgate.net
C-H Bending Vibration~1428
NO₂ Symmetric Stretching~1360
NO₂ Group Vibrations1270 researchgate.net

Theoretical Investigations of Energetic Decomposition Pathways

Bond Dissociation Energies and Initial Cleavage Mechanisms

The thermal decomposition of an energetic material is typically initiated by the cleavage of its weakest chemical bond. In nitrate esters like EGDN, the O-NO₂ bond is widely recognized as the "trigger bond". bibliotekanauki.pl Theoretical calculations of bond dissociation energies (BDEs) confirm that the O-NO₂ bond is the most labile in the EGDN molecule, with a calculated BDE of 149.5 kJ/mol. amazonaws.com

Upon ionization, the decomposition dynamics become significantly more complex. For the EGDN cation (EGDN⁺), the molecule becomes highly metastable. nih.govacs.org The relaxation energy released following vertical ionization is substantial enough to overcome the low barriers for fragmentation. nih.gov This leads to the absence of the parent molecular ion in mass spectrometry analyses. nih.govacs.org The primary fragmentation pathways observed involve the formation of key fragment ions. nih.gov

Fragmentation PathwayCalculated Energy (eV)Resulting Ion (m/z)
EGDN⁺ ⟶ NO₂⁺ + ...0.33NO₂⁺ (46)
EGDN⁺ ⟶ CH₂NO₃⁺ + ...0.36CH₂NO₃⁺ (76)
EGDN⁺ ⟶ CH₂O⁺ + ...1.30CH₂O⁺ (30)
nih.govacs.org

Transition State Analysis for Decomposition Reactions

Transition state analysis is crucial for understanding reaction mechanisms and rates. For EGDN, the study of its decomposition is particularly focused on the ultrafast dissociation of the EGDN cation. This rapid decomposition occurs on a femtosecond timescale and is driven by the significant excess internal energy gained during the ionization process, which is followed by electronic and geometric relaxation. nih.gov

Comprehensive studies combining femtosecond time-resolved mass spectrometry (FTRMS) with ab initio computations have identified distinct dissociation timescales for the metastable EGDN cation of approximately 40–60 fs, 340–450 fs, and >2 ps. nih.govacs.orgnih.gov This complex, multi-stage decay is rationalized by the electronic and geometric relaxation pathways involving multiple EGDN conformers. nih.govnih.gov This rapid decomposition highlights the importance of understanding the excited state potential energy surfaces. Theoretical studies on the related PETN cation found a negligible energy barrier of only 0.1 kcal/mol for the O-NO₂ bond cleavage, underscoring the inherent instability of nitrate ester cations. nih.gov

Energetic Potential Surface Mapping

The decomposition of energetic materials like EGDN is a complex process that can be illuminated by mapping the energetic potential surface. Studies combining femtosecond time-resolved mass spectrometry with ab initio calculations have provided profound insights into the ultrafast dissociation dynamics of the EGDN cation. rsc.org

These investigations have revealed that the decomposition can occur on a femtosecond timescale, a process driven by the excess internal energy acquired during ionization, followed by electronic and geometric relaxation. rsc.org This rapid decomposition underscores the importance of understanding the excited state potential energy surfaces and the non-adiabatic transitions that can occur. rsc.org Research has identified three distinct dissociation timescales for the metastable EGDN cation, which are rationalized by the electronic and geometric relaxation of its multiple conformers. rsc.org

Computational Modeling of Crystalline and Amorphous Phases

While gas-phase studies provide foundational knowledge, understanding the behavior of EGDN in its solid and amorphous states is crucial for practical applications. Computational modeling offers a powerful tool to investigate these condensed phases at a molecular level.

Crystal Structure Prediction and Validation

Despite its long history of use, the crystal structure of ethylene glycol dinitrate was only determined in the 21st century through low-temperature X-ray diffraction. acs.org This experimental work provides a critical benchmark for computational crystal structure prediction methods.

A 2022 study successfully determined the crystal structure of EGDN, revealing that it crystallizes in the monoclinic space group P21/c. acs.org The asymmetric unit of the crystal contains two independent molecules. This experimental validation is essential for refining and validating computational models aimed at predicting the crystal structures of energetic materials.

Table 2: Experimentally Determined Crystal Structure Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Molecules per Asymmetric Unit 2

Molecular Dynamics Simulations of Condensed Phase Behavior

Prediction of Crystalline Densities via Quantum Chemistry

The crystalline density of an energetic material is a critical parameter that directly influences its detonation performance. Quantum chemistry provides a theoretical framework for predicting this important property. Various computational methods have been developed to predict the crystal densities of energetic materials, often leveraging Density Functional Theory (DFT).

These methods typically involve calculating the molecular volume and then accounting for the packing efficiency in the crystalline state. For instance, Politzer's approach, refined with B3LYP quantum calculations, has been shown to enhance the accuracy of density predictions for energetic materials. While a specific theoretically predicted crystalline density for EGDN from quantum chemistry calculations is not explicitly reported in the surveyed literature, the established computational protocols are applicable. These predictions are invaluable in the computational design and screening of new energetic materials, allowing for an assessment of their potential performance before synthesis.

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive lens to probe the intrinsic molecular properties of ethylene (B1197577) glycol dinitrate. Different regions of the electromagnetic spectrum are utilized to investigate vibrational modes, nuclear spin states, electronic transitions, and dissociation dynamics, collectively providing a comprehensive understanding of the molecule.

In ethylene glycol dinitrate, the most characteristic vibrations are associated with the nitrate (B79036) ester (-ONO₂) groups. Fourier Transform Infrared (FTIR) spectroscopy has been effectively used to identify these functional groups. The presence of EGDN is confirmed by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the NO₂ group. Research has identified significant IR bands at approximately 1635 cm⁻¹ and 1270 cm⁻¹, which are characteristic of the NO₂ groups in the EGDN molecule.

Raman spectroscopy provides complementary information. Studies have shown that vibrational data from Raman spectra, along with IR data, are consistent with a gauche (C2) structure for the EGDN molecule in the solid phase. researchgate.net This conformational preference is a key aspect of its structural chemistry.

Key Vibrational Bands for this compound

Spectroscopic TechniqueVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Infrared (IR) SpectroscopyNO₂ Asymmetric Stretch1635
Infrared (IR) SpectroscopyNO₂ Symmetric Stretch1270
Raman SpectroscopyNO₂ Symmetric Stretch~1280

However, significant insight into its molecular conformation has been gained through other means. Theoretical studies using Density Functional Theory (DFT) have explored the conformational landscape of EGDN, identifying multiple stable conformers. The relative stability of these conformers is dictated by a balance of electronic and steric effects. Analysis of vibrational spectra further supports that the EGDN molecule predominantly adopts a gauche conformation, where the two nitrate ester groups are staggered relative to each other. researchgate.net This gauche structure is considered the most stable arrangement for the molecule.

The explosive nature of EGDN is intrinsically linked to its rapid decomposition. Femtosecond Time-Resolved Mass Spectrometry (FTRMS) is a cutting-edge technique used to investigate the ultrafast dissociation dynamics of the EGDN cation on the femtosecond (10⁻¹⁵ s) timescale.

Studies combining FTRMS experiments with ab initio computations have identified multiple distinct timescales for the dissociation of the metastable EGDN cation. hmdb.ca Preliminary data suggested that the cation decomposes in less than 100 femtoseconds. nist.gov More detailed investigations have resolved this process into three separate timescales:

~40–60 fs: An initial, extremely rapid dissociation.

~340–450 fs: An intermediate dissociation phase.

>2 ps: A slower, long-term dissociation process.

These varying timescales are attributed to the electronic and geometric relaxation of different EGDN conformers. hmdb.ca The primary fragmentation pathways identified computationally and experimentally involve the formation of fragments with mass-to-charge ratios (m/z) of 30 (NO⁺), 46 (NO₂⁺), and 76 (CH₂ONO₂⁺). nist.gov Understanding these initial molecular decomposition events is critical for developing a fundamental knowledge of the detonation physics of nitrate esters. hmdb.ca

Dissociation Dynamics of EGDN Cation via FTRMS

ParameterFindingReference
Dissociation Timescales~40–60 fs, ~340–450 fs, >2 ps hmdb.ca
Key Mass Fragments (m/z)30 (NO⁺), 46 (NO₂⁺), 76 (CH₂ONO₂⁺) nist.gov

Chromatographic Separation and Detection Methods

Chromatographic methods are indispensable for separating EGDN from complex mixtures, allowing for its unambiguous identification and quantification, particularly for purity assessment and trace analysis in forensic and environmental contexts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of EGDN. The technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, EGDN is separated from other components in a sample based on its volatility and interaction with the GC column. The retention time—the time it takes for the compound to travel through the column—is a key identifier. For EGDN, retention times of approximately 8.44 minutes have been reported under specific chromatographic conditions.

Following separation, the EGDN molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The characteristic fragments for EGDN are consistently observed at m/z 30 (NO⁺ or CH₂O⁺), 46 (NO₂⁺), and 76 (CH₂ONO₂⁺). The presence of these specific fragments at the correct retention time provides high confidence in the identification of EGDN.

GC-MS is also a powerful tool for quantitative analysis. Method validation studies for trace analysis of EGDN in water samples have established a limit of detection (LOD) of 0.45 pg/μL and a limit of quantification (LOQ) of 1.34 pg/μL, demonstrating the high sensitivity of the technique. mdpi.com

GC-MS Parameters and Findings for EGDN Analysis

ParameterValue/FindingReference
Typical Retention Time~8.44 min
Characteristic Mass Fragments (m/z)30 (NO⁺/CH₂O⁺), 46 (NO₂⁺), 76 (CH₂ONO₂⁺)
Limit of Detection (in water)0.45 pg/μL mdpi.com
Limit of Quantification (in water)1.34 pg/μL mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) stands as a robust and extensively validated method for the quantitative analysis of this compound. Its application is particularly notable in the analysis of explosives, where precise determination of EGDN content is critical. A validated HPLC method for the determination of EGDN in dynamite, for instance, has demonstrated high selectivity and sensitivity. The analytical method was validated by assessing its linearity, limits of detection (LOD) and quantitation (LOQ), precision, accuracy, and robustness. acs.org

In a specific application, the EGDN content of a Goma-2-ECO dynamite sample was determined to be 30.29%, a figure that aligns with the manufacturer's specifications. acs.org The precision of the method was established through repeatability and intermediate precision, with relative standard deviation (RSD) values around 6%, and the accuracy was found to be approximately 100%. acs.org For the analysis of airborne EGDN, samples can be collected, desorbed with methanol (B129727), and analyzed by HPLC coupled with a Thermal Energy Analyzer or an ultraviolet detector. osha.gov The reliable quantitation limit for EGDN in such methods has been reported to be as low as 12 µg/m³. osha.gov

Table 1: HPLC Method Validation Parameters for EGDN in Dynamite

ParameterFindingSource
Precision (RSD)~6% acs.org
Accuracy~100% acs.org
Determined Concentration in Goma-2-ECO30.29% acs.org
Reliable Quantitation Limit (Air Samples)12 µg/m³ osha.gov

Microextraction by Packed Sorbent (MEPS) as a Sample Preparation Technique

Microextraction by Packed Sorbent (MEPS) has emerged as an innovative and efficient sample preparation technique for the analysis of EGDN, particularly in environmental and forensic water samples. mdpi.com This method represents a miniaturization of conventional solid-phase extraction (SPE), offering several advantages including reduced sample and solvent volumes, and the potential for automation. mdpi.com The MEPS technique can be readily combined with various chromatographic methods for analysis. mdpi.com

In a study focused on isolating EGDN from water, optimal extraction parameters were determined, which included the use of 30 µL of toluene (B28343) as the extraction agent, operating in a single cycle with a draw/discard mode. mdpi.com The validation of this MEPS method yielded a limit of detection (LOD) of 0.45 pg/µL and a limit of quantification (LOQ) of 1.34 pg/µL. mdpi.com The accuracy of the method, expressed as recovery rates, ranged from 83.7% to 90.0% across a wide concentration range. mdpi.com The linearity of the method was found to be satisfactory, with a coefficient of determination (R²) of 0.9914. mdpi.com A matrix factor of -9.3% suggested a weak matrix effect, indicating the method's robustness in complex sample matrices. mdpi.com

Table 2: MEPS Method Validation for EGDN in Water Samples

ParameterValueSource
Extraction Agent30 µL of Toluene mdpi.com
Limit of Detection (LOD)0.45 pg/µL mdpi.com
Limit of Quantification (LOQ)1.34 pg/µL mdpi.com
Recovery Rate83.7% - 90.0% mdpi.com
Coefficient of Determination (R²)0.9914 mdpi.com

Other Advanced Analytical Approaches

Differential Scanning Calorimetry (DSC) for Thermal Decomposition Kinetics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal decomposition kinetics of energetic materials like EGDN. This method allows for the assessment of the heat of decomposition and the determination of activation energies, providing crucial information about the thermal stability of the compound. icm.edu.pl

In a study of EGDN, DSC analysis was conducted by heating samples from 50 to 280 °C at four different heating rates: 1, 3, 5, and 8 °C/min. icm.edu.pl The data obtained from these experiments were then analyzed using the Ozawa and Kissinger kinetic models to determine the activation energies of decomposition. icm.edu.pl A significant observation from the DSC thermograms was the increase in the onset temperatures of decomposition as the heating rate was increased. icm.edu.pl The study of low-temperature characteristics of EGDN has also been performed using DSC, revealing a glass transition temperature. acs.org

Table 3: DSC Experimental Conditions for EGDN Thermal Analysis

ParameterConditionSource
Temperature Range50 to 280 °C icm.edu.pl
Heating Rates1, 3, 5, and 8 °C/min icm.edu.pl
Kinetic Models AppliedOzawa and Kissinger icm.edu.pl

X-ray Diffraction for Structural Analysis

Despite being known for over a century, the crystal structure of this compound, a liquid at room temperature, was only recently determined through low-temperature X-ray diffraction. This analysis has provided unprecedented insight into the bonding properties and crystal packing of EGDN in the solid state.

For the structural determination, single crystals of EGDN were grown using a low-temperature crystallization method and were measured at approximately 100 K. The crystallographic data revealed that EGDN crystallizes in the monoclinic space group P2₁/c. The asymmetric unit of the crystal structure contains two independent molecules, which differ in the torsional angles of their nitro groups. The density of the EGDN crystals at 100 K was determined to be 1.77 g cm⁻³. This structural information is fundamental for understanding the properties of EGDN and for performing more in-depth analyses, such as the examination of Hirshfeld surfaces to compare sensitivities in the solid state.

Table 4: Crystallographic Data for this compound

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP2₁/c
Measurement Temperature~100 K
Molecules per Asymmetric Unit2
Density at 100 K1.77 g cm⁻³

Environmental Fate and Remediation Research

Biotransformation and Biodegradation Pathways

The breakdown of ethylene (B1197577) glycol dinitrate in the environment is significantly influenced by microbial activity. Research has focused on identifying microorganisms capable of degrading this compound and understanding the biochemical pathways involved.

Several bacterial strains have been identified for their ability to break down ethylene glycol dinitrate (EGDN). These microorganisms have been isolated from various environments, including soil and water contaminated with explosives. researchgate.netnih.gov

A notable example is a consortium of two bacteria, Arthrobacter ilicis and Agrobacterium radiobacter, which was found to mineralize EGDN. nih.gov In this partnership, Arthrobacter ilicis is the primary degrader, while Agrobacterium radiobacter facilitates the process. nih.gov Another effective strain, Bacillus subtilis GN, was isolated from EGDN-contaminated soil and rivers. This bacterium demonstrated the ability to completely degrade 6.6 mM of EGDN within 72 hours under aerobic conditions that were limited in carbon and nitrogen. researchgate.netnih.gov The degradation process resulted in the release of ethylene glycol mononitrate (EGMN) and nitrite (B80452). researchgate.netnih.gov Furthermore, the toxicity of the compound, measured using the bioluminescent bacterium Vibrio fischeri, was reduced by 80% following complete degradation by Bacillus subtilis GN. researchgate.netnih.gov

Research has also identified Klebsiella oxytoca as capable of degrading EGDN at a rate of 6.32 μmol/hr/mg. nih.gov Additionally, Enterobacter cloacae PB2 produces an enzyme, pentaerythritol (B129877) tetranitrate (PETN) reductase, which can reductively denitrate EGDN. igem.org

Some studies have noted that certain microorganisms require an additional carbon source to effectively degrade EGDN. For instance, isolates of Arthrobacter ilicis and Agrobacterium radiobacter required the presence of glucose for EGDN removal. researchgate.net Similarly, another study found that EGDN was only degraded in the presence of glycerol (B35011) as a co-substrate. researchgate.net

Table 1: this compound-Degrading Microorganisms

Microorganism/ConsortiumKey FindingsSource(s)
Arthrobacter ilicis and Agrobacterium radiobacterA consortium that mineralizes EGDN; A. ilicis is the primary degrader. nih.gov Required glucose for degradation in some studies. researchgate.net researchgate.netnih.gov
Bacillus subtilis GNCompletely degrades 6.6 mM EGDN within 72 hours, releasing nitrite and EGMN. Reduces toxicity by 80%. researchgate.netnih.gov researchgate.netnih.gov
Klebsiella oxytocaDegrades EGDN at a rate of 6.32 μmol/hr/mg. nih.gov
Enterobacter cloacae PB2Produces PETN reductase, an enzyme capable of denitrating EGDN. igem.org
Mixed culture from contaminated soilDegraded EGDN only in the presence of glycerol as a co-substrate. researchgate.net

The enzymatic degradation of this compound primarily involves the progressive removal of nitro groups from the molecule. nih.gov This process is often initiated by reductases, which are enzymes that catalyze reduction reactions.

One of the key enzymes identified in this process is pentaerythritol tetranitrate (PETN) reductase, produced by Enterobacter cloacae PB2. igem.org This enzyme is a flavoprotein belonging to the Old Yellow Enzyme family and utilizes NADPH as a reducing agent. igem.org PETN reductase acts on nitrate (B79036) esters like EGDN, catalytically removing the nitrate groups and releasing nitrite ions (NO₂⁻) and the corresponding alcohol, in this case, ethylene glycol. igem.org The degradation of EGDN by Arthrobacter ilicis also follows a pathway of progressive denitration, ultimately forming ethylene glycol, which is then mineralized. nih.gov

The breakdown of EGDN in blood has been shown to liberate inorganic nitrite and ethylene glycol mononitrate (EGMN). nih.gov The inorganic nitrite is subsequently oxidized to inorganic nitrate. nih.gov The degradation of EGDN by Bacillus subtilis GN also results in the release of nitrite and EGMN. researchgate.netnih.gov

Table 2: Enzymatic Degradation of this compound

Enzyme/SystemDegradation PathwayProductsSource(s)
PETN Reductase (Enterobacter cloacae PB2)Reductive denitration of nitrate esters. igem.orgEthylene glycol, Nitrite ion igem.org igem.org
Arthrobacter ilicisProgressive elimination of nitro groups. nih.govEthylene glycol nih.gov nih.gov
Bacillus subtilis GNDenitration. researchgate.netnih.govEthylene glycol mononitrate (EGMN), Nitrite researchgate.netnih.gov researchgate.netnih.gov
In vitro blood metabolismBreakdown of the ester. nih.govEthylene glycol mononitrate (EGMN), Inorganic nitrite, Inorganic nitrate nih.gov nih.gov

The rate of EGDN biodegradation is significantly affected by various environmental factors. The presence of other organic compounds, nutrient availability, and aerobic versus anaerobic conditions all play a crucial role.

The availability of a co-substrate is a critical factor for some microbial degradation of EGDN. For example, some bacterial strains require an additional carbon source, such as glucose or glycerol, to metabolize EGDN. researchgate.net The degradation of nitroglycerin (NG), a related compound, was enhanced by the presence of glycerol or pyruvate. researchgate.net However, the presence of EGDN was found to inhibit the degradation of NG. researchgate.net

Biodegradation can occur under both aerobic and anaerobic conditions, though the specific microorganisms and pathways may differ. researchgate.netwho.intinchem.org For instance, bacteria capable of degrading EGDN have been isolated under aerobic conditions. researchgate.netnih.gov Conversely, a microbial consortium from soil was able to achieve complete removal of nitrates from EGDN and nitroglycerin under anaerobic conditions. researchgate.net Ethylene glycol, the denitrated product of EGDN, is readily biodegradable under both aerobic and anaerobic conditions. who.intinchem.org Studies have shown rapid degradation of ethylene glycol in various environments, including surface waters, groundwater, and soil. who.intinchem.org The degradation in saltwater is reported to be slower than in freshwater. who.intinchem.org

Temperature also influences biodegradation rates. For ethylene glycol, degradation at 20°C was complete within 3 days in river water samples, while at 8°C, it took up to 14 days. who.int

Physicochemical Degradation Mechanisms

In addition to biological processes, this compound can also be degraded through non-biological, physicochemical mechanisms such as hydrolysis and photolysis.

The hydrolysis of this compound, a reaction with water, is generally a slow process. In the presence of a strong alkali like potassium hydroxide, EGDN reacts violently to produce ethylene glycol and potassium nitrate. wikipedia.org However, under typical environmental conditions, hydrolysis is not considered a primary degradation pathway. Studies on the related compound dithis compound (DEGDN) have shown that hydrolysis with lime or sodium sulfide (B99878) is not an effective decomposition method in wastewater. epa.gov For trithis compound (TEGDN), hydrolysis was also found to be very slow. researchgate.net No significant hydrolysis of ethylene glycol is expected in surface waters. who.intinchem.org

Photolysis, or decomposition by light, is a more significant degradation pathway for nitrate esters in surface waters compared to hydrolysis. While specific studies on the photolytic decomposition of this compound are not detailed in the provided context, research on the similar compound dithis compound (DEGDN) indicates that photolysis is the dominant degradation process in surface waters. researchgate.net

For DEGDN, photolysis half-lives in surface waters at 40°N latitude were measured to be between 15 days in the summer and 59 days in the winter. researchgate.netechemi.com The photolysis of DEGDN initially produces nitrate ions and 2-hydroxyethyl nitratoacetate. The latter compound is further broken down by light into smaller one- and two-carbon acids and additional nitrate. researchgate.net Given the structural similarities, it is expected that EGDN would also be susceptible to photolytic decomposition by sunlight. nih.gov

Advanced Remediation Technologies Research

The environmental persistence of this compound (EGDN), a component of some explosives, has prompted research into effective remediation technologies. taylorandfrancis.com Investigations are increasingly focused on advanced and sustainable methods to decontaminate soil and water affected by this compound. This research encompasses both biological and chemical approaches to break down EGDN into less harmful substances.

Development of Bioremediation Strategies

Bioremediation strategies for this compound primarily focus on harnessing the metabolic processes of microorganisms to degrade the compound. Research has identified several bacterial strains and consortia capable of breaking down EGDN, often requiring a co-substrate to facilitate the process.

Detailed research has shown that bacteria isolated from contaminated soil and rivers can effectively degrade EGDN under aerobic conditions. Current time information in Portland, OR, US.collectionscanada.gc.ca One of the most effective strains identified is Bacillus subtilis GN, which has been shown to completely degrade 6.6 mM of EGDN within 72 hours. Current time information in Portland, OR, US.collectionscanada.gc.ca This degradation process involves the concomitant release of nitrite and ethylene glycol mononitrate (EGMN). Current time information in Portland, OR, US.collectionscanada.gc.ca A significant outcome of this biodegradation is the reduction of the compound's toxicity. Studies using the bioluminescent bacterium Vibrio fischeri as a toxicity indicator revealed an 80% reduction in toxicity upon the complete degradation of EGDN. Current time information in Portland, OR, US.collectionscanada.gc.ca

Further studies have explored the use of mixed microbial cultures. Aerobic biodegradation of EGDN, both as a single substrate and in a mixture with nitroglycerin (NG), has been tested with free suspended cells from soil with a history of explosives contamination. pjoes.comresearchgate.net These studies have consistently found that EGDN degradation is contingent on the presence of a co-substrate, such as glycerol. pjoes.comresearchgate.net While NG can serve as a sole carbon, energy, and nitrogen source for microbial growth, EGDN cannot. pjoes.comresearchgate.net In fact, the presence of EGDN can inhibit the degradation of NG, although this inhibition can be mitigated by the addition of glycerol. pjoes.comresearchgate.net The biodegradation of both EGDN and NG by these mixed cultures also results in the release of nitrite. pjoes.comresearchgate.net

Anaerobic conditions have also been investigated for the bioremediation of EGDN. A microbial consortium isolated from soil demonstrated the ability to completely remove nitrates along with the simultaneous elimination of nitroglycerin and this compound. Current time information in Portland, OR, US. This suggests that anaerobic bioremediation could be a viable strategy for EGDN decontamination.

Interactive Data Table: Bacterial Degradation of this compound (EGDN)

Bacterial Strain/Consortium Condition Co-substrate Initial EGDN Concentration Degradation Efficiency Timeframe Key Findings
Bacillus subtilis GN Aerobic, Carbon and Nitrogen-limiting Not specified, but isolated under limiting conditions 6.6 mM 100% 72 hours Release of nitrite and EGMN; 80% toxicity reduction. Current time information in Portland, OR, US.collectionscanada.gc.ca
Mixed culture from contaminated soil Aerobic, Batch or fed-batch Glycerol Not specified EGDN degraded Not specified Glycerol is essential for EGDN degradation. pjoes.comresearchgate.net
Mixed culture from contaminated soil Aerobic, Batch or fed-batch Pyruvate Not specified EGDN degradation slightly boosted Not specified Pyruvate can act as a co-substrate. pjoes.comresearchgate.net
Soil isolated microbial consortium Anaerobic Not specified Not specified Complete removal Not specified Simultaneous elimination of nitroglycerin and EGDN. Current time information in Portland, OR, US.

Novel Approaches for Environmental Decontamination

Beyond conventional bioremediation, research is exploring novel technologies for the decontamination of environments polluted with this compound and related compounds. These approaches include phytoremediation and advanced oxidation processes (AOPs).

Phytoremediation

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. Several plant species have shown potential for the remediation of water contaminated with EGDN. In a study using in vitro regenerants, Juncus inflexus was capable of completely removing EGDN at an initial concentration of 100 mg/l over a 20-day period. pjoes.com Similarly, Phragmites australis was effective in decontaminating industrial effluent containing approximately 190 mg/l of EGDN. pjoes.com

Hydroponic culture studies have also demonstrated the efficacy of certain plants in removing EGDN from water. Sweet flag (Acorus calamus) and common reed (Phragmites australis) were cultivated in a solution containing nitrates, nitroglycerin, and 1.0 mg/l of EGDN. pjoes.com Sweet flag was found to be the most efficient at decontaminating EGDN, achieving a 42% removal rate over 21 days. pjoes.com The proposed mechanism for phytoremediation of nitrate esters like EGDN is progressive denitrification, where the compound is transformed into mononitroglycol and subsequently degraded to ethylene glycol. pjoes.com

Interactive Data Table: Phytoremediation of this compound (EGDN)

Plant Species System Initial EGDN Concentration Removal Efficiency Timeframe Notes
Juncus inflexus In vitro regenerants 100 mg/l 100% 20 days Also effective for nitroglycerin removal. pjoes.com
Phragmites australis In vitro regenerants ~190 mg/l (in industrial effluent) Effective decontamination Not specified Used for industrial wastewater treatment. pjoes.com
Sweet flag (Acorus calamus) Hydroponic culture 1.0 mg/l 42% 21 days Most efficient among the tested species for EGDN. pjoes.com
Common reed (Phragmites australis) Hydroponic culture 1.0 mg/l Not specified, but contributed to nitrate removal 21 days High nitrate removal efficiency (79%). pjoes.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While research directly on EGDN is limited, studies on its parent compound, ethylene glycol, suggest that AOPs could be a promising remediation technology. AOPs such as treatment with UV-activated hydrogen peroxide or persulfate, ozonation, photocatalysis, and Fenton reactions are known for their ability to degrade persistent organic pollutants. researchgate.net The degradation of ethylene glycol using UV-activated hydrogen peroxide (H2O2/UV-C) has been shown to be effective, with the main intermediates being glycolaldehyde (B1209225), oxalic acid, and formic acid. researchgate.net Another novel approach involves the photocatalytic degradation of nitrate using ethylene glycol-Cu/TiO2–x, which efficiently removes nitrate and converts it to N2. acs.org Given that EGDN is a nitrate ester of ethylene glycol, these AOPs represent a potential pathway for its complete mineralization into less harmful substances like carbon dioxide and water. researchgate.net

Advanced Energetic Formulations and Material Compatibility Research

Role of Ethylene (B1197577) Glycol Dinitrate in Multi-Component Energetic Systems

The interaction between EGDN and polymeric binders, particularly nitrocellulose (NC), is fundamental to the production of double-base propellants. google.comnih.gov EGDN functions as a gelatinizing agent, meaning it solvates the long polymer chains of nitrocellulose, forming a homogenous, solid colloidal matrix. nih.govnih.gov This process is crucial for transforming the fibrous nitrocellulose and liquid EGDN into a processable solid material with consistent properties.

Co-crystallization is a technique in materials science used to combine two or more different molecular components into a single, new crystalline solid with a unique structure. In the field of energetic materials, this approach is explored to create novel materials with tailored properties, such as reduced sensitivity or enhanced performance, compared to the individual components or simple physical mixtures.

While EGDN is listed among energetic materials considered for co-crystallization, detailed experimental studies documenting the successful formation of EGDN co-crystals are not widely published in scientific literature. umich.edugoogle.com The concept of co-crystallizing a liquid explosive like EGDN with a solid explosive such as pentaerythritol (B129877) tetranitrate (PETN) has been discussed theoretically. sciencemadness.org The goal of such a co-crystal would be to trap the volatile liquid EGDN within the stable crystal lattice of the solid, potentially reducing its vapor pressure and modifying its melting point. sciencemadness.org However, achieving a stable co-crystal from a volatile liquid and a solid presents significant practical challenges. sciencemadness.org

Methodologies for Assessing Material Compatibility in Research Contexts

Assessing the compatibility of EGDN with other components in an energetic formulation is critical for ensuring the safety, stability, and predictable performance of the material. Incompatibility can lead to accelerated decomposition, gas generation, and increased sensitivity. Research contexts rely on several analytical methodologies to study these interactions.

Thermal analysis techniques are paramount for investigating the compatibility and decomposition behavior of energetic materials containing EGDN. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools used. bibliotekanauki.pl

DSC measures the heat flow into or out of a sample as a function of temperature. In compatibility studies, mixtures of EGDN with other materials (like nitrocellulose or ammonium (B1175870) nitrate) are analyzed. nih.govresearchgate.net A significant shift in the exothermic decomposition peak to a lower temperature compared to the individual components indicates an incompatibility or a catalytic effect, suggesting reduced thermal stability. nih.govresearchgate.net Conversely, the absence of significant changes suggests good compatibility. DSC is also used to determine key kinetic parameters such as the heat of decomposition (ΔH) and activation energy (Ea), which quantify the energy release and the energy barrier to decomposition. nih.govicm.edu.plbibliotekanauki.pl

TGA measures the change in mass of a sample as a function of temperature. It is used to study weight loss events corresponding to volatilization and decomposition. nih.govresearchgate.net In EGDN-containing formulations, TGA can differentiate between the mass loss due to the more volatile EGDN and the decomposition of less volatile components like nitrocellulose. nih.gov

Interactive Table:

TechniqueParameter MeasuredApplication in EGDN Compatibility StudiesExample Finding
Differential Scanning Calorimetry (DSC)Heat Flow (Exothermic/Endothermic Peaks)Detects shifts in decomposition temperature, determines heat of decomposition (ΔH) and activation energy (Ea).In AN/NC-DEGDN composites, the decomposition peak of the nitrate (B79036) esters shifted to a lower temperature, indicating a catalytic effect of AN. nih.govresearchgate.net
Thermogravimetric Analysis (TGA)Mass ChangeIdentifies temperatures of volatilization and decomposition stages.In NC-DEGDN composites, TGA identified two distinct weight-loss events corresponding to the decomposition of DEGDN and then NC. nih.gov

Spectroscopic methods provide molecular-level information about the chemical structure and interactions at the interfaces within an energetic formulation.

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to characterize the chemical composition of EGDN and its mixtures. bibliotekanauki.pl By analyzing the absorption bands corresponding to specific functional groups (e.g., O-NO2, C-H, C-O), FTIR can confirm the identity and purity of the synthesized EGDN. icm.edu.pl In compatibility studies of formulations, FTIR is used to verify that the components have been successfully integrated without undergoing unintended chemical reactions. nih.govresearchgate.net The spectra of the final formulation are compared to the spectra of the individual ingredients to ensure chemical integrity. nih.govicm.edu.pl

Raman Spectroscopy , particularly Surface-Enhanced Raman Spectroscopy (SERS), is a powerful technique for the identification and characterization of EGDN, even at trace levels. mdpi.comnicoletcz.cz SERS spectra provide a highly specific molecular fingerprint. Studies have shown that EGDN can be clearly identified and differentiated from other nitrate esters like PETN based on its unique Raman bands, such as those for the ONO2 umbrella (756 cm⁻¹), CH2 (941 cm⁻¹), and C-O stretching (979 cm⁻¹) modes. mdpi.comnicoletcz.cz The sensitivity of Raman spectra to the molecular environment makes it a valuable tool for probing intermolecular interactions at the interfaces within a composite material. nih.gov

Theoretical Approaches to Energetic Formulation Design

Theoretical and computational methods are increasingly employed to accelerate the design and analysis of new energetic formulations containing EGDN. These approaches allow for the prediction of molecular properties and performance characteristics before undertaking costly and hazardous experimental synthesis.

Quantum Chemical Calculations , using methods like Density Functional Theory (DFT) and ab initio calculations, are used to investigate the fundamental properties of the EGDN molecule. metu.edu.trresearchgate.netpku.edu.cn These studies provide insights into:

Molecular Geometry and Stability: Optimizing the three-dimensional structure of EGDN and its conformers. nih.gov

Electronic Structure: Analyzing charge distribution and bond strengths to predict the most likely points of bond cleavage during initial decomposition. metu.edu.trresearchgate.net

Vibrational Frequencies: Calculating theoretical IR and Raman spectra to aid in the interpretation of experimental data. researchgate.net

Decomposition Dynamics: Simulating the initial chemical steps of decomposition to understand the mechanisms that lead to energy release. nih.govresearchgate.netacs.org

Thermodynamic Calculation Codes , such as the NASA Chemical Equilibrium with Applications (CEA) program, are used to predict the performance of a proposed energetic formulation. nih.govresearchgate.net By inputting the chemical composition and enthalpy of formation of the ingredients (including EGDN), these codes can calculate key performance parameters like specific impulse, detonation velocity, and flame temperature. nih.govresearchgate.net This allows for the rapid, theoretical optimization of ingredient ratios to achieve desired performance characteristics before experimental formulation.

Computational Fluid Dynamics (CFD) and other hydrocodes can model the detonation process itself. rsc.org While complex, these models use the fundamental chemical and physical properties of the explosives to simulate the behavior of the detonation wave and the subsequent expansion of gases, providing a bridge between molecular properties and macroscopic performance. rsc.org

Modeling of Intermolecular Interactions in Mixtures

The study of Ethylene Glycol Dinitrate (EGDN) in energetic formulations necessitates a deep understanding of the intermolecular forces at play. These forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding, govern the physical properties, stability, and compatibility of EGDN when mixed with other components. numberanalytics.comlibretexts.org Computational chemistry provides essential tools for modeling these complex interactions at a molecular level.

Researchers employ various computational methods to model the intermolecular interactions of EGDN in mixtures. Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are used to investigate the geometric and electronic structures of EGDN and its interactions with other molecules. nih.govresearchgate.net These methods can provide accurate descriptions of bond lengths, bond angles, and charge distributions, which are fundamental to understanding intermolecular forces. researchgate.net For instance, DFT calculations at the B3LYP/6-31G* level have been used to study the structures of various dinitrate esters, including EGDN. researchgate.net Such studies help in understanding how charge development on the molecule can lead to significant geometrical changes and potential bond cleavage, particularly at the esteric O-N bond. researchgate.net

A key aspect of modeling is understanding the different conformers of the EGDN molecule and their relative energies. The interplay between different rotational isomers (gauche and anti conformers) is influenced by both intramolecular and intermolecular hydrogen bonding. uniroma1.it Ab initio molecular dynamics (AIMD) simulations have been used to model the dynamics of the EGDN cation, revealing how different conformers influence its dissociation pathways and timescales. nih.govacs.org These simulations combine the accuracy of quantum mechanics with the dynamic nature of MD, providing deep insights into the initial chemical events leading to detonation. acs.orgaip.org

The table below summarizes key computational methods and their applications in modeling EGDN's intermolecular interactions.

Computational MethodApplication in EGDN ResearchKey Findings/InsightsCitations
Density Functional Theory (DFT)Studying geometric and electronic structures of EGDN and its ions.Reveals changes in bond lengths and angles with charge development; predicts potential O-NO2 bond cleavage. researchgate.net
Ab Initio Molecular Dynamics (AIMD)Modeling the dissociation dynamics of the EGDN cation.Identifies multiple dissociation timescales related to different molecular conformers and electronic relaxation. nih.govacs.orgresearchgate.net
Semi-empirical Quantum Chemistry (e.g., AM1)Analysis of neutral and ionic forms of EGDN.Indicates that neutral and anionic forms are exothermic, while the cation is endothermic. researchgate.net
Molecular Dynamics (MD) with Force FieldsSimulating bulk properties and structure of EGDN-containing mixtures.Elucidates the role of intermolecular hydrogen bonding and conformational equilibrium in the liquid state. mdpi.comuniroma1.it

Research has shown that the initial decomposition processes, which are central to the detonation physics of nitrate esters, are heavily influenced by these intermolecular interactions. nih.gov Understanding these forces is crucial for developing safer and more efficient energetic materials. nih.gov

Simulation of Energetic Performance of Theoretical Formulations

Computational simulation is a cornerstone in the development of new energetic materials, allowing for the prediction of performance characteristics before undertaking costly and potentially hazardous synthesis. For this compound (EGDN), simulations are used to calculate key detonation parameters for both the pure compound and its theoretical formulations with other substances.

Thermochemical codes, such as the NASA Chemical Equilibrium with Applications (CEA) program, are widely used to predict the energetic performance of explosive formulations. nih.gov These codes calculate detonation properties by assuming that the products of the detonation reach a state of chemical equilibrium. Key parameters obtained from these simulations include detonation velocity (VOD), detonation pressure (P), and heat of explosion.

Theoretical studies on dinitrate esters, including EGDN, have utilized computational methods to predict their detonation performance. researchgate.net EGDN is known for having a perfect oxygen balance, meaning its decomposition can ideally convert all of its carbon, hydrogen, oxygen, and nitrogen into CO2, H2O, and N2 without any leftover elements. wikipedia.org This property contributes to its high energetic output. icm.edu.plresearchgate.net

Simulations are particularly valuable for evaluating the performance of EGDN when used as an energetic plasticizer in composite explosives and propellants. nih.gov For instance, researchers can model the effect of varying the concentration of EGDN in a nitrocellulose-based propellant or mixing it with other explosives or oxidizers, such as ammonium nitrate. nih.gov These simulations help in identifying optimal compositions that balance performance, stability, and sensitivity. nih.gov An increase in the density of a formulation, for example by adding denser components, is expected to enhance the energetic performance, a hypothesis that can be efficiently tested through simulation. nih.gov

The table below presents theoretical detonation properties for EGDN and a comparison with other common explosives, illustrating its high performance.

CompoundChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Relative Effectiveness (R.E.) Factor
This compound (EGDN)C₂H₄N₂O₆1.4983001.66
Nitroglycerin (NG)C₃H₅N₃O₉1.6077001.50
Pentaerythritol Tetranitrate (PETN)C₅H₈N₄O₁₂1.7784001.66
Trinitrotoluene (TNT)C₇H₅N₃O₆1.6569001.00

Note: The values are typical literature values and can vary based on the specific conditions and calculation methods used. The R.E. factor is relative to TNT. wikipedia.org

Beyond simple thermochemical calculations, quantum molecular dynamics simulations can model the chemical decomposition pathways at the shock front of a detonation. acs.org These advanced simulations provide a more fundamental understanding of how the molecular structure of EGDN and its interaction with other components influence the release of energy and the formation of detonation products. acs.orgaip.org By understanding the initial steps of decomposition at the molecular level, scientists can better design formulations with tailored performance and improved safety characteristics. nih.gov

Future Research Directions and Methodological Advancements

Emerging Computational and Theoretical Methodologies

The synergy between advanced computational methods and experimental studies is paving the way for significant breakthroughs in understanding and designing energetic materials like EGDN.

Advanced Ab Initio Molecular Dynamics for Decomposition Processes

Ab initio molecular dynamics (AIMD) has become a crucial tool for investigating the fundamental chemical processes of energetic materials at the atomic level. researchgate.net This method allows researchers to simulate the complex and rapid decomposition of EGDN with high accuracy, bridging a critical gap in our understanding. researchgate.net Recent studies have combined femtosecond time-resolved mass spectrometry with AIMD to investigate the dissociation dynamics of the EGDN cation, identifying multiple distinct dissociation timescales. nih.govnih.gov These computational insights are vital for understanding the initial molecular decomposition steps that govern the detonation physics of nitrate (B79036) esters. nih.govnih.gov

Future research will likely focus on enhancing AIMD simulations to model larger systems over longer timescales, providing a more comprehensive picture of decomposition pathways under various conditions. researchgate.nettandfonline.com The development of machine learning potentials trained on ab initio data offers a promising avenue to achieve this, enabling simulations with the accuracy of quantum mechanics but at a fraction of the computational cost. researchgate.net

Machine Learning Applications in Energetic Material Design

Machine learning (ML) is emerging as a transformative tool in the design and discovery of new energetic materials. researchgate.netosti.gov By analyzing large datasets of known compounds, ML models can predict the properties of novel molecules, accelerating the research and development process. acs.org For energetic materials, key properties of interest include density, heat of formation, detonation velocity, and sensitivity. acs.orggoogle.com

While the direct application of ML to the specific redesign of EGDN is still a developing area, the established frameworks are highly relevant. Researchers have successfully used ML to screen potential energetic compounds and predict their performance characteristics. acs.org These models can identify structure-property relationships that are not immediately obvious, guiding synthetic chemists toward molecules with desired attributes, such as increased power or reduced sensitivity. osti.gov The primary challenge remains the availability of large, high-quality datasets for training these models. osti.gov Future work will likely involve the generation of more comprehensive databases and the development of more sophisticated ML algorithms tailored to the unique challenges of energetic materials. google.com

Development of Novel Spectroscopic and Sensing Techniques

The ability to detect and analyze EGDN accurately and efficiently is critical for both research and practical applications. Innovations in spectroscopic and sensing technologies are leading to more sensitive, portable, and rapid detection methods.

Miniaturized and On-Site Detection Technologies for Research

The trend towards miniaturization is significantly impacting the field of explosives detection. hilarispublisher.com Miniaturized systems, such as those based on microfluidic chips and portable mass spectrometers, offer the potential for high-throughput analysis and on-site detection with reduced sample volumes. acs.orgscienceopen.com Techniques like ion mobility spectrometry (IMS) are well-suited for miniaturization and have been widely used for explosives monitoring due to their high sensitivity. hilarispublisher.com

Surface-enhanced Raman spectroscopy (SERS) is another powerful technique that has been successfully applied to the trace detection of EGDN. hilarispublisher.comsemanticscholar.org Recent studies have demonstrated the ability of miniaturized Raman spectrometers to identify EGDN in quantities as low as 200 picograms. semanticscholar.org These technologies enable rapid and sensitive analysis, which is invaluable for forensic investigations and environmental monitoring. mdpi.comstuba.sk Future developments will likely focus on improving the selectivity of these miniaturized systems and integrating them into user-friendly, field-deployable devices. hilarispublisher.comacs.org

TechnologyDetection LimitKey AdvantagesReference
Miniaturized SERS~200 pgHigh sensitivity, molecular identification semanticscholar.org
Ion Mobility Spectrometry (IMS)-High sensitivity, amenable to miniaturization hilarispublisher.com
Microextraction by Packed Sorbent (MEPS)-GC0.09–1.32 mg/L (LOD)Green technology, small sample volume mdpi.com

Hyperspectral Imaging for Distribution Analysis in Research Samples

Hyperspectral imaging combines spectroscopy and imaging to provide both spatial and spectral information about a sample. This non-destructive technique is proving to be a valuable tool for analyzing the distribution of components in complex mixtures, such as dynamite, which often contains EGDN. acs.org By collecting a spectrum at each pixel of an image, researchers can create chemical maps that visualize the location of EGDN, ammonium (B1175870) nitrate, and other ingredients within a sample. acs.org

This capability is particularly useful for quality control in manufacturing and for forensic analysis of post-blast residues. researchgate.net Studies have successfully used Raman mapping, a form of hyperspectral imaging, to show the distribution of the main components throughout a dynamite mass. acs.org Future research in this area may explore the use of different spectral ranges and advanced data analysis algorithms to enhance the detection and quantification of EGDN in even more complex matrices and at lower concentrations. researchgate.net

Interdisciplinary Research Frontiers

The future of EGDN research lies at the intersection of various scientific disciplines. The complex nature of its synthesis, decomposition, and environmental impact necessitates a collaborative approach. icm.edu.plbibliotekanauki.pl For instance, the development of biodegradable explosives incorporating microorganisms capable of degrading EGDN represents a significant step towards mitigating the environmental footprint of explosives. researchgate.net This research combines microbiology with materials science to create "greener" energetic materials. researchgate.net

Furthermore, understanding the health effects of EGDN exposure requires expertise from toxicology, epidemiology, and occupational health. dtic.milcdc.gov Studies into the combustion products of munitions containing EGDN are crucial for assessing risks to personnel and require a combination of analytical chemistry and toxicology. dtic.mil As computational tools become more powerful, the integration of theoretical chemistry with experimental fields will continue to deepen our molecular-level understanding of EGDN's behavior, from its initial decomposition reactions to its long-term environmental fate. nih.govacs.org

Integration of Materials Science, Environmental Science, and Theoretical Chemistry

The future study of ethylene (B1197577) glycol dinitrate (EGDN) and related energetic materials necessitates a multidisciplinary approach, integrating the fields of materials science, environmental science, and theoretical chemistry. This convergence allows for a holistic understanding of the compound, from its fundamental molecular behavior to its lifecycle and environmental impact.

Theoretical and Computational Chemistry: Theoretical chemistry provides the foundational insights into the properties of EGDN. Quantum chemical studies, using methods like ab initio and semiempirical AM1 (UHF), have been employed to analyze the molecular structure and stability of EGDN and its ionic forms. metu.edu.tr These calculations reveal that charge development can lead to significant geometrical changes, particularly elongation and potential cleavage of the esteric N-O bond, which is fundamental to its decomposition. metu.edu.tr The bond energy of the CO–NO2 group is relatively low, with an activation energy for the cleavage of the O–NO2 bond around 150 kJ mol⁻¹, making thermolysis a key decomposition pathway. at.ua

Recent advanced studies combine femtosecond time-resolved mass spectrometry with ab initio molecular dynamics computations to investigate the ultrafast dissociation dynamics of the EGDN cation. researchgate.netacs.orgnih.gov This research has identified distinct dissociation timescales, providing critical knowledge on the initial molecular decomposition processes that govern detonation physics. researchgate.netacs.orgnih.gov Such theoretical insights are crucial not only for optimizing the performance of nitrate ester explosives but also for predicting their environmental degradation pathways. acs.orgnih.gov

Environmental Science and Fate: Environmental science research focuses on the fate and transport of EGDN when released into the environment. Studies have identified photolysis (degradation by light) and biotransformation as major routes for its breakdown. dtic.mil EGDN is readily biodegradable in standard tests and has a low capacity to bind to soil, making it mobile. who.int The half-life of related glycol dinitrates, such as diethylene glycol dinitrate (DEGDN), due to aqueous photolysis can range from 15 days in summer to 59 days in winter, with photoproducts including 2-hydroxyethylinitratoacetate, nitrate, glycolic acid, and formic acid. dtic.mil

A significant area of integrated research is the development of biodegradable explosives. One study successfully isolated bacteria, specifically Bacillus subtilis GN, capable of completely degrading 6.6 mM of EGDN within 72 hours, significantly reducing its toxicity. researchgate.netnih.gov In a remarkable application of integrated science, these bacterial spores were adsorbed onto wood flour, an ingredient in the explosive formulation. researchgate.netnih.gov This "biodegradable explosive" maintained its detonation velocity while enabling rapid degradation of residues after detonation, showcasing a seamless blend of materials and environmental science. researchgate.netnih.gov

Materials Science and Formulation: Materials science applies this fundamental knowledge to create advanced formulations. EGDN is often used as an energetic plasticizer in propellant mixtures to improve their properties. acs.org The integration with environmental science is evident in efforts to create formulations that are not only effective but also have a reduced environmental footprint. The development of novel analytical methods, such as microextraction by packed sorbent (MEPS) followed by gas chromatography, is essential for detecting EGDN in environmental and forensic samples, bridging the gap between material use and environmental monitoring. mdpi.com

The synergy of these three fields allows for a "cradle-to-grave" approach to energetic materials. Theoretical chemistry predicts molecular stability and decomposition, materials science uses this to design safer and more effective products, and environmental science assesses and mitigates the ecological impact, creating a feedback loop that drives the development of more sustainable and advanced materials. researchgate.netdechema.de

Exploration of Novel Nitrate Ester Analogues for Energetic Applications

Research into energetic materials is continuously driven by the need for compounds with improved performance, stability, and safety profiles compared to traditional nitrate esters like EGDN and nitroglycerin (NG). researchgate.netnih.gov The exploration of novel nitrate ester analogues is a key frontier, focusing on creating materials with tailored properties for specific applications, such as melt-castable explosives or advanced propellant binders. researchgate.netmdpi.com

Melt-Castable Explosives: Many legacy nitrate esters used in military applications are liquids, while solids like pentaerythritol (B129877) tetranitrate (PETN) have high melting points, requiring them to be pressed for applications. researchgate.net A significant research goal is the synthesis of melt-castable explosives, which can simplify manufacturing processes. researchgate.net Recently, a new solid energetic nitrate ester was synthesized with a melting point of 85-86°C and the highest density of any known nitrate ester composed only of carbon, hydrogen, nitrogen, and oxygen. researchgate.net This development represents a significant step towards more practical and safer manufacturing of explosive charges.

A notable example is the synthesis of an energetic nitrate ester acrylate (B77674) monomer which was polymerized to form the energetic nitrate ester acrylate polymer (NEAP). acs.orgnih.gov NEAP is a rubbery solid with predicted detonation properties superior to poly(glycidyl nitrate) (poly(GLN)) and comparable to trinitrotoluene (TNT), making it a promising candidate for an energetic binder. acs.org The sensitivities of these new materials are a critical aspect of their evaluation.

Table 1: Comparative Properties of Novel Nitrate Ester Polymer and Related Compounds acs.org
CompoundTypeImpact Sensitivity (cm)Friction Sensitivity (N)Electrostatic Discharge (J)Thermal Decomposition (°C)
Nitrate Ester Acrylate Monomer (4)Liquid Monomer140 ± 2.0>3600.25150
NEAP (Polymer)Solid Polymer162.0 ± 2.0>3600.25144
poly(GLN)Solid Polymer124.4>3600.0625214
TNTSolid Explosive150>3600.06240

Advanced Synthesis and High-Performance Analogues: The synthesis methodologies for these novel compounds are also evolving. To minimize environmental impact and improve safety, "clean nitration" techniques are being developed. These methods use reagents like dinitrogen pentoxide (N2O5) in an inert solvent, avoiding the need for strong, corrosive acids like sulfuric acid and nitric acid mixtures. lsbu.ac.uk

Researchers are also exploring analogues that incorporate other energetic functionalities alongside the nitrate ester group to enhance performance. For instance, geminal dinitro esters are being investigated as potential energetic plasticizers for advanced binders like glycidyl (B131873) azide (B81097) polymer (GAP). researchgate.net The goal is to create next-generation gun and rocket propellants with superior specific impulse and density compared to currently used materials. researchgate.net These efforts highlight a strategic shift towards designing multifunctional molecules where the nitrate ester group is one component of a highly engineered energetic material. acs.orgbohrium.com

Q & A

What are the optimal methods for synthesizing and purifying EGDN, and how is purity validated?

Basic Research Focus
EGDN is synthesized via nitration of ethylene glycol using mixed acid (HNO₃/H₂SO₄). Critical parameters include temperature control (<10°C to prevent decomposition) and stoichiometric ratios . Purification involves distillation under reduced pressure or recrystallization. Validation of purity employs gas chromatography-mass spectrometry (GC-MS) to confirm molecular fragments (e.g., m/z 46 for NO₂⁺) and infrared (IR) spectroscopy to identify nitro group vibrations (~1650 cm⁻¹) .

How can Raman spectroscopy and microchip electrophoresis improve EGDN detection in complex matrices?

Advanced Research Focus
Raman spectroscopy enables non-destructive identification of EGDN in dynamite mixtures by targeting its symmetric NO₂ stretch (~1280 cm⁻¹) and avoiding interference from ammonium nitrate . Microchip electrophoresis separates EGDN from co-explosives (e.g., nitroglycerin) in <3 minutes using optimized buffer conditions (pH 9.2, 20 mM borate) and laser-induced fluorescence detection . These methods reduce false positives in forensic analysis .

What are the key challenges in reconciling conflicting exposure limits for EGDN across regulatory agencies?

Advanced Research Focus
NIOSH recommends a 15-minute ceiling of 0.1 mg/m³ (skin designation), while ACGIH sets an 8-hour TWA of 0.05 ppm . Discrepancies arise from differing toxicological models: NIOSH prioritizes acute methemoglobinemia risk, whereas ACGIH accounts for chronic cardiovascular effects. Researchers must design exposure studies using physiologically based pharmacokinetic (PBPK) modeling to harmonize these thresholds .

How do experimental conditions affect EGDN’s stability and decomposition pathways?

Advanced Research Focus
EGDN decomposes exothermically above 50°C, producing NOₓ and formaldehyde. Accelerated aging studies (40–60°C, 75% humidity) reveal hydrolysis as the primary degradation mechanism, with first-order kinetics (k = 1.2 × 10⁻⁴ h⁻¹ at 25°C) . Stabilizers like urea (1–2 wt%) reduce autocatalytic decomposition in propellant formulations .

What methodological approaches are recommended for assessing EGDN’s hematotoxic effects in vitro?

Advanced Research Focus
Human erythrocyte assays under controlled O₂ tension (5% CO₂) quantify methemoglobin formation via UV-Vis spectroscopy (630 nm peak). Co-exposure to ascorbic acid (1 mM) mitigates oxidative stress, providing a baseline for antidote development . Chronic toxicity models use HepG2 cells to evaluate mitochondrial dysfunction (JC-1 staining) and apoptosis (caspase-3 activation) .

How can researchers validate EGDN detection in environmental samples with high interference?

Advanced Research Focus
Solid-phase microextraction (SPME) coupled with GC-MS achieves a detection limit of 0.03 ppm in soil samples by targeting the m/z 76 fragment (CH₂NO₃⁺) . Surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles improves sensitivity to 400 fM in groundwater, overcoming matrix effects from organic acids .

What experimental designs address contradictory data on EGDN’s cardiac toxicity?

Advanced Research Focus
In vivo models (Sprague-Dawley rats) show EGDN-induced arrhythmias at 10 mg/kg (oral), but human epidemiological data are inconclusive. Researchers should combine telemetry (ECG monitoring) with proteomics (troponin-I biomarkers) to resolve species-specific disparities .

What workplace safety protocols minimize dermal EGDN exposure during lab-scale synthesis?

Basic Research Focus
Automated transfer systems reduce manual handling . PPE includes butyl rubber gloves (ASTM D6978-05), Tyvek® suits, and NIOSH-approved APR masks with organic vapor cartridges . Emergency showers and 0.1% NaHCO₃ eye wash stations are mandatory .

How does EGDN interact with nitrocellulose in explosive formulations?

Advanced Research Focus
EGDN plasticizes nitrocellulose (12–20% w/w), reducing glass transition temperature (Tₐ) from 70°C to −20°C. Compatibility studies using differential scanning calorimetry (DSC) show no exothermic activity below 100°C, confirming stability . Detonation velocity (7200 m/s) is optimized at 50:50 EGDN/nitroglycerin ratios .

What are the best practices for EGDN storage to prevent unintended detonation?

Basic Research Focus
Store in amber glass at −20°C under inert gas (Ar). Avoid contact with metals (Cu, Fe) and alkaline substances. Stability is monitored quarterly via HPLC-UV (λ = 210 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.